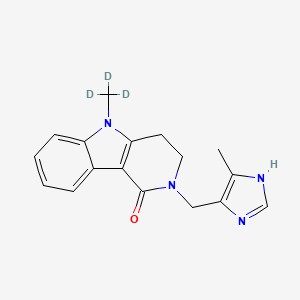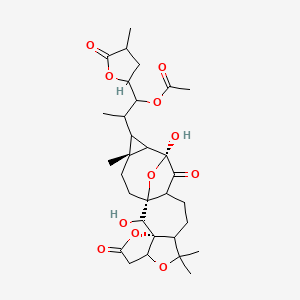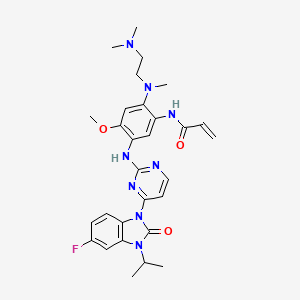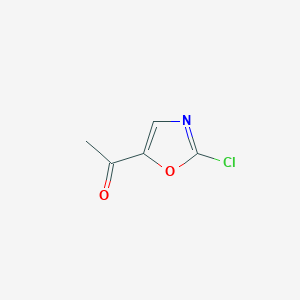![molecular formula C10H16O4 B12432726 (3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4R)-3,4-bis(hidroximetil)-5-metil-3,3a,4,5,6,6a-hexahidrociclopenta[b]furan-2-ona es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos hidroxilo y un anillo de ciclopentano fusionado con un anillo de furano. Su intrincada arquitectura molecular lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3aR,4R)-3,4-bis(hidroximetil)-5-metil-3,3a,4,5,6,6a-hexahidrociclopenta[b]furan-2-ona típicamente involucra múltiples pasos. Un método común comienza con ciclopentadieno y cloruro de dicloroacetilo, que sufren una reacción de cicloadición seguida de oxidación de Baeyer-Villiger para formar un compuesto intermedio. Este intermedio se resuelve luego utilizando fenetilamina ópticamente activa y se somete a una reacción de Prins con poliformaldehído, seguido de hidrólisis para producir el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza. Además, los procesos de síntesis estereoselectiva y cristalización son cruciales para obtener compuestos diastereoméricamente puros .
Análisis De Reacciones Químicas
Tipos de reacciones
(3aR,4R)-3,4-bis(hidroximetil)-5-metil-3,3a,4,5,6,6a-hexahidrociclopenta[b]furan-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El polvo de zinc y el borohidruro de sodio se utilizan a menudo como agentes reductores.
Sustitución: Reactivos como cloruro de tionilo y tribromuro de fósforo se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes primarios o secundarios .
Aplicaciones Científicas De Investigación
(3aR,4R)-3,4-bis(hidroximetil)-5-metil-3,3a,4,5,6,6a-hexahidrociclopenta[b]furan-2-ona tiene diversas aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y prostaglandinas.
Biología: El compuesto se utiliza en el estudio de mecanismos enzimáticos y vías metabólicas.
Industria: El compuesto se utiliza en la producción de productos químicos finos y farmacéuticos
Mecanismo De Acción
El mecanismo de acción de (3aR,4R)-3,4-bis(hidroximetil)-5-metil-3,3a,4,5,6,6a-hexahidrociclopenta[b]furan-2-ona involucra su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y el anillo de furano juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede actuar como sustrato o inhibidor para diversas enzimas, influyendo en reacciones bioquímicas y procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos similares
(3aR,4S,5R,6aS)-Hexahidro-5-hidroxi-4-(hidroximetil)-2H-ciclopenta[b]furan-2-ona: Este compuesto comparte una estructura central similar pero difiere en estereoquímica y grupos funcionales.
(3aS,4R,5S,6aR)-Hexahidro-5-hidroxi-4-(hidroximetil)-2H-ciclopenta[b]furan-2-ona: Otro isómero estereoisómero con propiedades y aplicaciones distintas.
Unicidad
La singularidad de (3aR,4R)-3,4-bis(hidroximetil)-5-metil-3,3a,4,5,6,6a-hexahidrociclopenta[b]furan-2-ona radica en su estereoquímica específica y la presencia de múltiples grupos hidroxilo, que confieren reactividad y propiedades de unión únicas. Estas características lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5?,6-,7?,8?,9-/m1/s1 |
Clave InChI |
FNYPTQQTJGQJNF-LXMFVISSSA-N |
SMILES isomérico |
CC1CC2[C@H]([C@@H]1CO)C(C(=O)O2)CO |
SMILES canónico |
CC1CC2C(C1CO)C(C(=O)O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



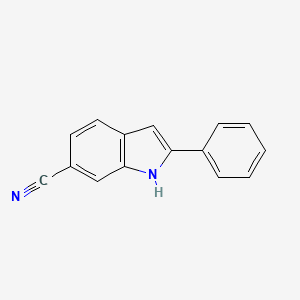


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)

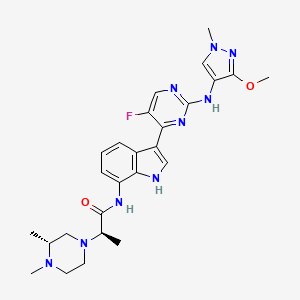
![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
